4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
Description
This compound is a sulfone-containing tetrahydrothiophene derivative with a dimethylaminopropylamino substituent at the 4-position and a hydroxyl group at the 3-position. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications. Its structure (CAS 487019-13-6) features a rigid sulfolane-like core (1,1-dioxo-tetrahydrothiophene) combined with a tertiary amine side chain, which may influence receptor binding or pharmacokinetic properties .
Properties
IUPAC Name |
4-[3-(dimethylamino)propylamino]-1,1-dioxothiolan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S.ClH/c1-11(2)5-3-4-10-8-6-15(13,14)7-9(8)12;/h8-10,12H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWNJPKILUGSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1CS(=O)(=O)CC1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6It is known that the compound is a derivative of 3-(dimethylamino)-1-propylamine, which is widely used to functionalize various pharmacologically active medicinally important compounds.
Mode of Action
This interaction could involve binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
It is known that derivatives of 3-(dimethylamino)-1-propylamine are used in the synthesis of various pharmacologically active compounds. Therefore, it is plausible that this compound could influence a variety of biochemical pathways, depending on the specific targets it interacts with.
Pharmacokinetics
These could include rapid absorption and distribution throughout the body, metabolism by the liver, and excretion via the kidneys.
Result of Action
Given its use in the synthesis of various pharmacologically active compounds, it is likely that its effects are dependent on the specific targets it interacts with and the biochemical pathways it influences.
Biological Activity
The compound 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride (CAS No. 483352-08-5) is a synthetic organic compound with significant potential in medicinal chemistry. Its structural formula is , and it has a molecular weight of approximately 272.79 g/mol. This compound has garnered attention for its biological activities, particularly in the context of neurodegenerative diseases and as a pharmacological agent.
The biological activity of 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound is noted for its role in the development of amyloid imaging ligands for Alzheimer's disease, which suggests its potential in neuropharmacology.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits rapid absorption and distribution throughout the body. It is metabolized primarily by the liver and excreted via the kidneys, which is typical for many compounds with similar structures.
1. Alzheimer's Disease Research
Recent studies have explored the use of this compound in developing imaging agents for amyloid plaques, a hallmark of Alzheimer's disease. In vitro assays demonstrated that derivatives of this compound can effectively bind to amyloid beta aggregates, facilitating their visualization in neuroimaging .
2. Dipeptidyl Peptidase 4 (DPP-4) Inhibition
Research has also indicated that thioamide-based compounds, including derivatives similar to 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride, can act as inhibitors of DPP-4. This enzyme is a target in the treatment of type 2 diabetes and certain cancers due to its role in glucose metabolism and immune response modulation .
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Amyloid Binding | Effective in binding amyloid plaques for imaging purposes in Alzheimer's research. |
| DPP-4 Inhibition | Potential inhibitor of DPP-4, relevant for diabetes and cancer therapies. |
| Neuropharmacological Effects | Implicated in modulating neurotransmitter systems, suggesting potential antidepressant or anxiolytic effects. |
Case Studies
- Study on Amyloid Imaging : A study published in Chemical Communications highlighted the development of fluorescent probes based on thioamide structures analogous to our compound, demonstrating their efficacy in detecting DPP-4 activity in various biological samples .
- DPP-4 Probes Development : Another research effort focused on designing novel fluorescent sensors for DPP-4 using thioamide derivatives, showcasing their utility in monitoring enzyme activity related to metabolic disorders .
Additional Insights
The structural characteristics of 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride enhance its binding affinity to target proteins, which is crucial for its biological effectiveness. The presence of the dimethylamino group contributes to its solubility and interaction with biological membranes.
Scientific Research Applications
Pharmacological Applications
1. Synthesis of Pharmacologically Active Compounds
This compound is utilized as a precursor in the synthesis of various pharmacologically active agents. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in medicinal chemistry .
2. Potential Antiviral and Anticancer Properties
Research indicates that derivatives of this compound may exhibit antiviral and anticancer activities. For instance, compounds with similar thiophene structures have been investigated for their ability to inhibit viral replication and tumor growth, suggesting that 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride could have similar properties .
3. Neurological Research
The compound's ability to interact with neurotransmitter systems makes it a candidate for studies related to neurological disorders. Its dimethylamino group is known to influence receptor binding, which could lead to developments in treatments for conditions such as depression or anxiety .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities
All compared compounds share the 1,1-dioxo-tetrahydrothiophen-3-ol backbone, which confers polarity and metabolic stability due to the sulfone group. Key differences arise from substituents at the 4-position:
Table 1: Structural Comparison of Analogs
| Compound Name (CAS) | Substituent at 4-Position | Molecular Weight | Salt Form | Key Features |
|---|---|---|---|---|
| Target Compound (487019-13-6) | 3-Dimethylaminopropylamino | 326.85 g/mol | Hydrochloride | Hydrophilic side chain; tertiary amine |
| 3-Hydroxy-4-(piperidin-1-yl)tetrahydrothiophene 1,1-dioxide (66335-85-1) | Piperidin-1-yl | 245.33 g/mol | Neutral | Bulky, lipophilic heterocycle |
| 4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol (503430-11-3) | Isobutylamino | 221.30 g/mol | Neutral | Short branched alkyl chain |
| 1,1-Dioxo-4-phenethylamino-tetrahydro-1λ⁶-thiophen-3-ol (347364-75-4) | Phenethylamino | 256.34 g/mol | Neutral | Aromatic lipophilic substituent |
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility than neutral analogs (e.g., 66335-85-1, 503430-11-3) due to ionizable amine groups .
- Basicity: The dimethylaminopropylamino group in the target compound introduces a tertiary amine (pKa ~8–9), which may facilitate pH-dependent solubility or protein interactions .
Preparation Methods
Solvent and Temperature Effects
Catalytic Systems
- Pd/Xantphos : Enhances C-N coupling efficiency in brominated intermediates (TOF = 12 h⁻¹).
- Triethylamine : Neutralizes HCl generated during substitution, improving reaction homogeneity.
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (D₂O) : δ 3.85 (m, 1H, CH-OH), 3.10 (t, 2H, NCH₂), 2.75 (s, 6H, N(CH₃)₂).
- IR (KBr) : 3340 cm⁻¹ (O-H), 1290/1120 cm⁻¹ (S=O).
Chiral Purity :
Industrial-Scale Considerations
- Cost Drivers : 3-Dimethylaminopropylamine (~$220/kg) accounts for 60% of raw material costs.
- Waste Streams : Sulfonic acid byproducts require neutralization with Ca(OH)₂ before disposal.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 4-(3-dimethylamino-propylamino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling tetrahydrothiophene derivatives with dimethylaminopropylamine under anhydrous conditions. For example:
- Step 1 : React tetrachloromonospirocyclotriphosphazene (or analogous precursors) with carbazolyldiamine in tetrahydrofuran (THF) with triethylamine as a base .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography to isolate intermediates .
- Step 3 : Hydrochloride salt formation is achieved by treating the free base with HCl gas or aqueous HCl, followed by recrystallization .
- Critical Parameters : Solvent choice (e.g., THF for solubility), stoichiometric ratios of amine precursors, and pH control during salt formation.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm backbone structure and substituent placement. For example, thiophene ring protons appear at δ 3.0–4.0 ppm, while dimethylamino groups show singlets near δ 2.2–2.5 ppm .
- Infrared Spectroscopy (IR) : Key peaks include S=O stretches (1150–1250 cm) and N-H bends (1550–1650 cm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .
Q. How can researchers assess the compound’s physicochemical stability under experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity.
- pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–10) to identify optimal storage conditions .
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), light, and humidity for 4–8 weeks, monitoring degradation via HPLC .
Advanced Research Questions
Q. What strategies are recommended for resolving crystallographic ambiguities in this compound’s structure using X-ray diffraction?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve sulfur-oxygen bond geometries .
- Refinement with SHELXL : Apply anisotropic displacement parameters for non-hydrogen atoms and refine hydrogen positions using riding models. Address twinning or disorder via the TWIN/BASF commands in SHELX .
- Validation Tools : Cross-check with CCDC databases (e.g., Mercury) to compare bond lengths/angles with analogous thiophene derivatives .
Q. How can contradictory biological activity data (e.g., variable IC values) be systematically addressed in pharmacological studies?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., HEK293 or HeLa) with consistent passage numbers and culture conditions .
- Dose-Response Triangulation : Replicate experiments across multiple assays (e.g., MTT, ATP-lite) to confirm cytotoxicity profiles .
- Meta-Analysis : Use software like GraphPad Prism to statistically compare datasets and identify outliers or batch effects .
Q. What advanced computational methods are suitable for predicting this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., GPCRs or kinases). Parameterize sulfur-oxygen bonds using DFT-optimized charges .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers or aqueous environments .
- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental bioactivity data to refine predictive models .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in different studies?
- Methodological Answer :
- Controlled Replication : Repeat solubility tests using standardized buffers (e.g., PBS) and temperature controls (25°C ± 0.5°C) .
- Ionic Strength Adjustments : Test solubility in varying NaCl concentrations (0.1–1.0 M) to account for counterion effects .
- Publication Review : Cross-reference with PubChem or ECHA entries to identify potential impurities or polymorphic forms affecting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
